molecular formula C17H18N4O3S B2433252 N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-53-6

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B2433252
CAS No.: 852135-53-6
M. Wt: 358.42
InChI Key: VVJMHGJLQRIMRA-UHFFFAOYSA-N
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Description

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the nitrophenyl and carboxamide groups, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-butan-2-yl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-10(2)18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-6-5-7-13(8-12)21(23)24/h5-10H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJMHGJLQRIMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone to form the imidazo[2,1-b]thiazole core. This intermediate is then subjected to further functionalization to introduce the sec-butyl, methyl, and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions in green solvents have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxamide group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with imidazo-thiazole structures exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

A study highlighted that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Applications

The anticancer properties of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide have also been investigated. It has shown effectiveness against various cancer cell lines, including breast and pancreatic cancer.

Case Study: Anticancer Mechanism
A recent study explored the mechanism of action for this compound against pancreatic ductal adenocarcinoma. The findings indicated that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Cell Line IC50 Value Mechanism of Action
MCF7 (Breast Cancer)15 µMTubulin polymerization inhibition
Panc-1 (Pancreatic)10 µMInduction of apoptosis

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key insights from SAR studies include:

Modification Effect on Activity
Nitrophenyl substitutionEnhances anticancer potency
Sec-butyl groupImproves solubility and bioavailability
Methyl group at position 3Increases antimicrobial efficacy

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in bacterial cells, leading to cell death. In cancer cells, it may interfere with signaling pathways and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its potential as an anti-tubercular agent and its diverse reactivity make it a valuable compound for further research and development .

Biological Activity

N-(sec-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H19N3OS
  • Molecular Weight : 313.4 g/mol
  • IUPAC Name : N-butan-2-yl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
PropertyValue
Molecular FormulaC17H19N3OS
Molecular Weight313.4 g/mol
CAS Number852135-53-6
Physical FormSolid

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. A study on related compounds demonstrated potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines, suggesting that similar derivatives may also show efficacy against various cancer types. The structure of this compound suggests it could interact with critical cellular pathways involved in cancer proliferation and survival.

Key Findings :

  • The compound's structural features may enhance its binding affinity to target proteins involved in cancer cell signaling.
  • In vitro studies are necessary to confirm its effectiveness against specific cancer cell lines.

Antimicrobial Activity

The thiazole moiety is known for its antibacterial properties. Compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazoles have been reported to exhibit MIC values as low as 0.008 μg/mL against various pathogens.

Case Study :
A recent investigation into thiazole derivatives revealed that certain compounds displayed higher potency than standard antibiotics like ampicillin. This suggests that this compound could be a candidate for further evaluation in antimicrobial applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence their potency and selectivity.

Table 2: Summary of SAR Insights

ModificationEffect on Activity
Methyl group at C3Increases lipophilicity and potency
Nitro group at C6Enhances interaction with target enzymes
Sec-butyl substitutionImproves solubility and bioavailability

The precise mechanism by which this compound exerts its biological effects requires further elucidation. Preliminary hypotheses suggest that it may inhibit key enzymes involved in cell proliferation or induce apoptosis in malignant cells.

Q & A

Q. What are the standard synthetic routes for imidazo[2,1-b]thiazole carboxamides, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols:

  • Cyclization : Ethyl 2-chloro-3-oxobutanoate reacts with precursor amines under reflux in 1,4-dioxane to form the imidazo[2,1-b]thiazole core .
  • Ester Hydrolysis : LiOH-mediated hydrolysis converts esters to carboxylic acids, confirmed by loss of ethoxy proton signals in 1H^1H NMR (e.g., δ 12.08 ppm for acid intermediates) .
  • Amide Coupling : Carboxylic acids react with amines (e.g., n-Boc piperazine) using HATU and Hunig’s base, validated by mass spectrometry (e.g., [M+1] peaks) .
  • Click Chemistry : Post-functionalization with azides/alkynes via Cu-catalyzed reactions enhances structural diversity .
    Optimization Factors : Solvent choice (acetonitrile for facile isolation), temperature (reflux for cyclization), and catalyst selection (e.g., HgO for dehydrosulfurization in heterocycle formation) improve yields (42–72%) .

Q. How are imidazo[2,1-b]thiazole derivatives characterized structurally?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) .
  • NMR Spectroscopy :
    • 1H^1H NMR confirms substituent integration (e.g., methyl singlet at δ 2.28 ppm) .
    • 13C^13C NMR assigns carbonyl carbons (e.g., ~165–175 ppm for amides) .
  • Mass Spectrometry : [M+1] peaks (e.g., m/z = 261.2 for ethyl esters) validate molecular weights .
  • Elemental Analysis : Carbon/hydrogen/nitrogen percentages (e.g., C: 59.47%, H: 3.04% for bromophenyl derivatives) confirm purity .

Q. What are the critical challenges in synthesizing nitro-substituted imidazo[2,1-b]thiazoles?

  • Steric Hindrance : Bulky 3-nitrophenyl groups may reduce cyclization efficiency, requiring prolonged reflux .
  • Byproduct Formation : Nitro groups can participate in unintended side reactions (e.g., reduction during Pd-catalyzed couplings), necessitating inert atmospheres .
  • Purification : High-melting solids (220–258°C) may require column chromatography or recrystallization (e.g., methanol/CH2 _2Cl2_2) .

Advanced Research Questions

Q. How can molecular docking elucidate the biological activity of imidazo[2,1-b]thiazole carboxamides?

  • Target Selection : Glypican-3 (GPC-3) in hepatocellular carcinoma is a validated target. Docking studies assess binding energy (e.g., –9.5 to –11.2 kcal/mol) and interactions (e.g., hydrogen bonds with Arg297^{297}, hydrophobic contacts) .
  • Protocol : Use software like AutoDock Vina. Prepare ligands (optimized geometries) and proteins (PDB: 5U5F for GPC-3). Validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Outcome : Compounds with 3-nitrophenyl groups show enhanced π-π stacking with Phe96^{96}, correlating with anti-proliferative IC50_{50} values of 2.5–8.7 µM in HepG2 cells .

Q. What strategies resolve contradictions in biological activity data across imidazo[2,1-b]thiazole analogues?

  • SAR Analysis : Compare substituent effects. For example:
    • Nitro vs. Fluoro : 3-Nitrophenyl derivatives exhibit superior GPC-3 inhibition vs. 4-fluorophenyl analogues (ΔIC50_{50} = 3.2 µM) due to enhanced electron-withdrawing effects .
    • sec-Butyl vs. Aromatic Amines : Aliphatic chains improve solubility (LogP reduction by ~0.8) but may reduce binding affinity .
  • Experimental Validation : Replicate assays under standardized conditions (e.g., 72-hour MTT assays, 10% FBS) to minimize variability .

Q. How are computational methods applied to optimize imidazo[2,1-b]thiazole pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME assess:
    • Lipophilicity : Optimal LogP = 2–3 for blood-brain barrier penetration .
    • Solubility : Carboxamide groups enhance aqueous solubility (e.g., –3.2 LogS for nitro derivatives) .
  • Metabolic Stability : Cytochrome P450 docking (e.g., CYP3A4) predicts demethylation or nitro reduction as major metabolic pathways .

Q. What role do imidazo[2,1-b]thiazoles play in multi-target drug discovery?

  • Dual Inhibitors : Derivatives like N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide modulate Sirtuin (IC50_{50} = 0.8 µM) and FLT3 (IC50_{50} = 1.2 nM), linking anti-diabetic and anti-cancer activity .
  • Mechanistic Studies : Transcriptomics (RNA-seq) and phosphoproteomics identify off-target effects (e.g., PDGFRα inhibition at 10 nM) .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Functional Group1H^1H NMR (δ, ppm)13C^13C NMR (δ, ppm)FT-IR (cm1^{-1})
Amide NH8.5–9.2 (s, 1H)165–175 (C=O)3250–3350 (N-H)
sec-Butyl CH3_31.0–1.2 (d, 3H)20–25 (CH3_3)2850–2950 (C-H)
Nitro (Ar-NO2_2)148–152 (C-NO2_2)1520, 1350 (NO2_2)

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget (IC50_{50})Cell Line (Activity)
6-(3-Nitrophenyl) analogueGPC-3 (0.9 µM)HepG2 (IC50_{50}: 2.5 µM)
Sirtuin modulatorSIRT1 (0.8 µM)HEK293 (EC50_{50}: 1.5 µM)

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